Imidazo[1,2-a]pyridin-3-amine
Overview
Description
Imidazo[1,2-a]pyridin-3-amine, also known as IPA, is an organic compound that is widely used in the fields of medicinal chemistry, organic synthesis, and biochemistry. It has a wide range of applications due to its unique properties and has been used in the synthesis of drugs, pharmaceuticals, and other compounds. IPA is a heterocyclic compound consisting of an imidazole ring and a pyridine ring, both of which are aromatic. It is a white, crystalline solid that is slightly soluble in water.
Scientific Research Applications
Synthesis and Catalysis
- Imidazo[1,2-a]pyridines can be synthesized via copper-catalyzed tandem imine formation and intramolecular aerobic oxidative C–H bond amination/cyclizations. This method provides a range of imidazo[1,2-a]pyridines with good to excellent yields (Pericherla et al., 2013).
- A Cu-catalyzed synthesis approach for 3-formyl imidazo[1,2-a]pyridines using ethyl tertiary amines as carbon sources under aerobic oxidative conditions was developed. This process reported a novel activation mode for ethyl tertiary amines (Rao et al., 2017).
- A metal-free, three-component reaction for constructing imidazo[1,2-a]pyridines has been achieved. This method facilitates C-N, C-O, and C-S bond formation using ynals, pyridin-2-amines, and alcohols or thiols (Cao et al., 2014).
Medicinal Chemistry and Biological Activity
- The pharmacological properties of imidazo[1,2-a]pyridine analogues have been studied, focusing on enzyme inhibitors, receptor ligands, and anti-infectious agents (Enguehard-Gueiffier & Gueiffier, 2007).
- The design and synthesis of 2,6-disubstituted-8-amino imidazo[1,2-a]pyridines for targeting the adenosine receptor A2A demonstrated how an exocyclic amine can enhance affinity towards this receptor (Boulahjar et al., 2018).
Green Chemistry and Efficient Synthesis Methods
- An efficient solvent-free method for synthesizing imidazo[1,2-a]pyridine derivatives has been developed, using heterocyclic ketene aminals and β-oxodithioesters with aldehydes under solvent-free conditions. This green chemistry approach ensures high regioselectivity and short reaction times (Wen et al., 2012).
- Microwave-assisted solvent-free synthesis of imidazo[1,2-a]pyridines via a three-component reaction represents an efficient approach with good functional group tolerance, contributing to greener synthesis methods (Zhang & Jiang, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridin-3-amine has been found to exhibit potent activity against various pathogens, particularly fungal pathogens like Candida spp . It has been suggested that the compound targets Sterol 14-alpha demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi .
Mode of Action
The compound interacts with its target, Sterol 14-alpha demethylase (CYP51), inhibiting the formation of ergosterol, an essential component of the fungal cell membrane . This disruption in ergosterol biosynthesis leads to changes in the cell membrane’s integrity and function, ultimately leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway. By inhibiting the enzyme Sterol 14-alpha demethylase (CYP51), the compound prevents the conversion of lanosterol to ergosterol . This disruption leads to a deficiency of ergosterol in the fungal cell membrane, affecting its fluidity and permeability, and causing cell death .
Pharmacokinetics
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound have been analyzed in silico . .
Result of Action
The inhibition of ergosterol biosynthesis by this compound leads to potent antifungal activity. It has been shown to exhibit minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL against Candida spp . This indicates that the compound can effectively inhibit the growth of these fungal pathogens at relatively low concentrations .
Biochemical Analysis
Cellular Effects
Imidazo[1,2-a]pyridin-3-amine has shown potential anticancer activity against breast cancer cells . It has also demonstrated antifungal activity against Candida spp . These effects are likely due to the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves multiple interactions at the molecular level. For instance, it has been suggested that this compound may inhibit the formation of ergosterol in yeast cells, which is crucial for fungal cell membrane function .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
properties
IUPAC Name |
imidazo[1,2-a]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-5-9-7-3-1-2-4-10(6)7/h1-5H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOFMMILZZGGNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00330753 | |
Record name | imidazo[1,2-a]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00330753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
28036-33-1 | |
Record name | imidazo[1,2-a]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00330753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Aminoimidazo[1,2-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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